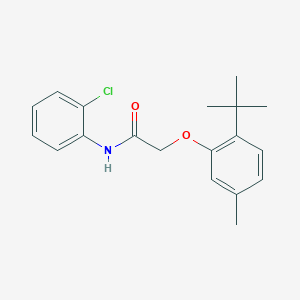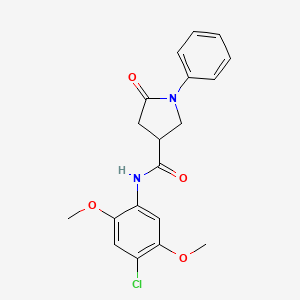![molecular formula C18H21N3O2 B5575847 4-methyl-2-{3-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5575847.png)
4-methyl-2-{3-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Photoluminescence and Coordination Chemistry
Studies on Schiff-base ligands related to pyrimidine structures, including their coordination with Zn(II) ions, have demonstrated applications in photoluminescence. These compounds exhibit fluorescence originating from intraligand transitions, with metal-mediated fluorescence enhancement observed upon complexation with Zn(II) (Chattopadhyay et al., 2009).
Nonlinear Optical Materials
Pyrimidine derivatives have shown promise in nonlinear optics (NLO) fields due to their significant electronic, linear, and nonlinear optical properties. These materials have been recommended for optoelectronic applications, highlighting the pyrimidine ring's versatility in scientific research (Hussain et al., 2020).
Synthetic Chemistry
Pyrimidines are pivotal in synthetic chemistry for creating new chemical entities. Studies have explored stannylation reactions and cross-couplings in pyrimidines, leading to the formation of novel compounds. Such reactions are fundamental in the synthesis of complex molecules with potential scientific and industrial applications (Majeed et al., 1989).
Self-Assembly and Hydrogen Bonding
Research into the self-assembly of 2-aminopyrimidinones has been conducted, with findings demonstrating the potential of pyrimidine derivatives in forming structured compounds through hydrogen bonding. This has implications for the design of molecular assemblies and materials science (Bararjanian et al., 2010).
Anticancer Properties
The exploration of 5-hydroxymethylpyrimidines for their anticancer properties underscores the importance of pyrimidine derivatives in medicinal chemistry. These studies contribute to the ongoing search for novel therapeutic agents, showcasing the utility of pyrimidine cores in drug discovery (Stolarczyk et al., 2021).
Propiedades
IUPAC Name |
(3-methylpiperidin-1-yl)-[3-(4-methylpyrimidin-2-yl)oxyphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-13-5-4-10-21(12-13)17(22)15-6-3-7-16(11-15)23-18-19-9-8-14(2)20-18/h3,6-9,11,13H,4-5,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCHLZHDVUMSHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=CC=C2)OC3=NC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(E)-({2-[(2-Methoxyphenyl)formamido]acetamido}imino)methyl]benzoic acid](/img/structure/B5575780.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5575781.png)
![ethyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5575791.png)

![({5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}AMINO)FORMONITRILE](/img/structure/B5575796.png)
![N'-cyano-N-(4-methylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]imidoformamide](/img/structure/B5575808.png)
![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5575811.png)
![N-(2-fluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5575818.png)
![3-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid](/img/structure/B5575826.png)
![4-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5575834.png)
![1-(3-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5575846.png)
![6-[[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one](/img/structure/B5575864.png)

![N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]pyrazine-2-carboxamide](/img/structure/B5575873.png)
